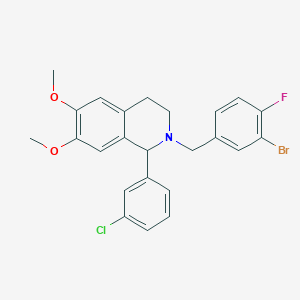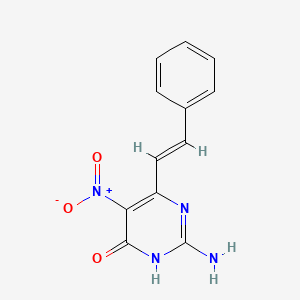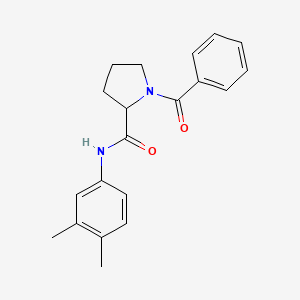
1-benzoyl-N-(3,4-dimethylphenyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-N-(3,4-dimethylphenyl)prolinamide, also known as BDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. The compound is a proline-based derivative that has been synthesized through various methods for its use in scientific research.
Wirkmechanismus
1-benzoyl-N-(3,4-dimethylphenyl)prolinamide acts as a chiral auxiliary in asymmetric synthesis reactions, where it aids in the formation of chiral products. The compound works by coordinating with the substrate, forming a complex that undergoes a reaction to form the desired product. The chiral nature of 1-benzoyl-N-(3,4-dimethylphenyl)prolinamide allows for the formation of enantiomerically pure products.
Biochemical and Physiological Effects:
1-benzoyl-N-(3,4-dimethylphenyl)prolinamide has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound is relatively non-toxic and has low cytotoxicity. 1-benzoyl-N-(3,4-dimethylphenyl)prolinamide has also been shown to have low mutagenic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-benzoyl-N-(3,4-dimethylphenyl)prolinamide in lab experiments is its chiral nature, which allows for the formation of enantiomerically pure products. The compound is also relatively easy to synthesize and has low toxicity. However, one of the limitations of using 1-benzoyl-N-(3,4-dimethylphenyl)prolinamide is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-benzoyl-N-(3,4-dimethylphenyl)prolinamide in scientific research. One potential application is in the synthesis of chiral pharmaceuticals, where 1-benzoyl-N-(3,4-dimethylphenyl)prolinamide can be used as a chiral auxiliary to form enantiomerically pure products. Another potential application is in the synthesis of chiral catalysts for use in asymmetric catalysis reactions. Additionally, 1-benzoyl-N-(3,4-dimethylphenyl)prolinamide can be used in the synthesis of chiral polymers for use in various applications.
Synthesemethoden
1-benzoyl-N-(3,4-dimethylphenyl)prolinamide can be synthesized through various methods, including the reaction of proline and benzoyl chloride in the presence of a base, or through the reaction of proline and 3,4-dimethylbenzoyl chloride. The compound can also be synthesized through the reaction of proline and 3,4-dimethylbenzaldehyde in the presence of an oxidizing agent.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-N-(3,4-dimethylphenyl)prolinamide has been extensively used in scientific research as a chiral auxiliary in asymmetric synthesis reactions. The compound has also been used as a ligand in asymmetric catalysis reactions. 1-benzoyl-N-(3,4-dimethylphenyl)prolinamide has shown potential in the synthesis of various compounds, including amino acids, alcohols, and carboxylic acids.
Eigenschaften
IUPAC Name |
1-benzoyl-N-(3,4-dimethylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-10-11-17(13-15(14)2)21-19(23)18-9-6-12-22(18)20(24)16-7-4-3-5-8-16/h3-5,7-8,10-11,13,18H,6,9,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYXQLLEYNASTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)propanamide](/img/structure/B6053995.png)
![2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6053998.png)
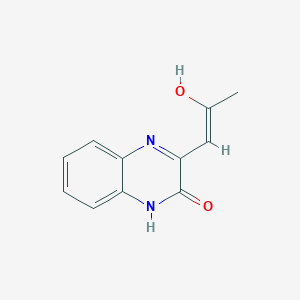
![[3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol](/img/structure/B6054012.png)
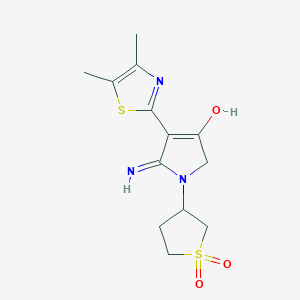

![1-(5-{[(2-isopropoxyethyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6054060.png)
![3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6054067.png)


![1,1'-{[3-(methylthio)propyl]imino}di(2-propanol)](/img/structure/B6054093.png)
